3'-Thymidylic acid 3'-Thymidylic acid Thymidine 3'-monophosphate is a pyrimidine 2'-deoxyribonucleoside 3'-monophosphate having thymine as the nucleobase. It is a thymidine phosphate and a pyrimidine 2'-deoxyribonucleoside 3'-monophosphate. It is a conjugate acid of a thymidine 3'-monophosphate(2-).
Brand Name: Vulcanchem
CAS No.: 2642-43-5
VCID: VC3827764
InChI: InChI=1S/C10H15N2O8P/c1-5-3-12(10(15)11-9(5)14)8-2-6(7(4-13)19-8)20-21(16,17)18/h3,6-8,13H,2,4H2,1H3,(H,11,14,15)(H2,16,17,18)/t6-,7+,8+/m0/s1
SMILES: CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=O)(O)O
Molecular Formula: C10H15N2O8P
Molecular Weight: 322.21 g/mol

3'-Thymidylic acid

CAS No.: 2642-43-5

Cat. No.: VC3827764

Molecular Formula: C10H15N2O8P

Molecular Weight: 322.21 g/mol

* For research use only. Not for human or veterinary use.

3'-Thymidylic acid - 2642-43-5

Specification

CAS No. 2642-43-5
Molecular Formula C10H15N2O8P
Molecular Weight 322.21 g/mol
IUPAC Name [(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] dihydrogen phosphate
Standard InChI InChI=1S/C10H15N2O8P/c1-5-3-12(10(15)11-9(5)14)8-2-6(7(4-13)19-8)20-21(16,17)18/h3,6-8,13H,2,4H2,1H3,(H,11,14,15)(H2,16,17,18)/t6-,7+,8+/m0/s1
Standard InChI Key XXYIANZGUOSQHY-XLPZGREQSA-N
Isomeric SMILES CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OP(=O)(O)O
SMILES CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=O)(O)O
Canonical SMILES CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=O)(O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3'-Thymidylic acid belongs to the class of pyrimidine 2'-deoxyribonucleoside monophosphates, distinguished by its 3'-phosphorylated deoxyribose backbone. The IUPAC name, [(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] dihydrogen phosphate, reflects its stereochemical configuration and functional groups . The thymine base (C5H6N2O2C_5H_6N_2O_2) is methylated at the 5-position, while the deoxyribose sugar lacks a hydroxyl group at the 2'-position, a hallmark of DNA nucleotides .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC10H15N2O8PC_{10}H_{15}N_{2}O_{8}P
Molecular Weight322.21 g/mol
CAS Registry Number2642-43-5
pKa (Phosphate Group)~1.5 (first dissociation)
SolubilityWater-soluble

The phosphate group confers a negative charge at physiological pH, enabling interactions with magnesium ions and proteins during DNA replication .

Synthesis of 3'-Thymidylic Acid and Oligonucleotides

Solution-Phase Phosphotriester Method

Early synthetic routes employed the modified triester approach, leveraging cyanoethyl-protected intermediates to assemble oligonucleotides. Sood and Narang (1977) achieved poly-thymidylic acid (T₃₈) in 50% yield by sequentially coupling thymidine 3'-monophosphate blocks using anhydrous triethylamine-pyridine for deprotection . Critical to this method was the in situ removal of unreacted 5'-hydroxyl oligonucleotides via bis(triazolyl)-p-chlorophenyl phosphate, minimizing purification steps .

Solid-Phase Block Coupling

Miyoshi et al. (1980) advanced solid-phase synthesis using polyacrylamide supports functionalized with 5'-O-dimethoxytrityl thymidine . By coupling di- and tri-thymidylic acid blocks (3'-phosphodiesters) with TPST (2,4,6-triisopropylbenzenesulfonyl chloride), they synthesized tridecamers (T₁₃) and nonadecamers (T₁₉) in high yields (~70–80%) . High-performance liquid chromatography (HPLC) on Permaphase AAX enabled efficient isolation of products, demonstrating the scalability of this approach .

Biological Role and Metabolic Pathways

DNA Biosynthesis

As a precursor to thymidine triphosphate (dTTP), 3'-thymidylic acid is phosphorylated by thymidylate kinase to form thymidine diphosphate (dTDP), which is further phosphorylated to dTTP for incorporation into DNA . This pathway is tightly regulated to maintain genomic stability, with imbalances linked to mutagenesis and cancer .

Enzymatic Interactions

Thymidylate synthase catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a reaction dependent on N5N^5,N10N^{10}-methylene tetrahydrofolate as a methyl donor . Inhibitors of this enzyme, such as 5-fluorouracil, are widely used in chemotherapy, underscoring the therapeutic relevance of thymidylate metabolism .

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection at 260 nm is the gold standard for purity assessment. Miyoshi et al. employed Permaphase AAX columns to resolve oligothymidylic acids up to 19-mer lengths, achieving baseline separation with acetonitrile gradients .

Mass Spectrometry

Electrospray ionization (ESI-MS) and matrix-assisted laser desorption/ionization (MALDI-TOF) provide accurate molecular weight confirmation. For 3'-thymidylic acid, ESI-MS in negative mode yields a predominant [M–H]⁻ ion at m/z 321.1 .

Table 2: Spectral Data

TechniqueKey SignalsReference
1H^1H NMRδ 1.79 (s, 3H, CH₃), δ 6.20 (d, J=6.5 Hz, H1')
31P^{31}P NMRδ -0.5 ppm (phosphate)
UV-Visλₘₐₓ = 267 nm (ε = 9,600 M⁻¹cm⁻¹)

Applications in Molecular Biology and Medicine

Oligonucleotide Synthesis

3'-Thymidylic acid serves as a building block for synthesizing homopolymeric thymidine sequences, which are essential for PCR primers, cloning vectors, and fluorescence in situ hybridization (FISH) probes . The solid-phase method’s scalability supports industrial production of gene fragments .

Pharmacological Relevance

As a metabolic intermediate, 3'-thymidylic acid is a biomarker for evaluating thymidylate synthase inhibition in cancer patients. Monitoring its levels in serum helps optimize 5-fluorouracil dosing regimens to minimize toxicity .

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